![molecular formula C13H19NO2 B3133559 Ethyl 3-[(2-phenylethyl)amino]propanoate CAS No. 3936-54-7](/img/structure/B3133559.png)
Ethyl 3-[(2-phenylethyl)amino]propanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biomarkers for Tobacco Exposure and Cancer Research
Research on human urinary carcinogen metabolites, including metabolites of benzene and nitrosamines specific to tobacco products, provides essential insights into the carcinogen dose, exposure identification, and metabolism in humans. Such biomarkers are critical for studying tobacco's role in cancer, particularly with new tobacco products and harm reduction strategies (Hecht, 2002).
Ethylene and Plant Biology
Ethylene's role in plants, including its biosynthesis, signaling, and physiological effects, has been extensively reviewed. The precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), also plays significant roles beyond being a precursor, indicating a complex interplay in plant biology that could be relevant to understanding the biological activity of related compounds (Van de Poel & Van Der Straeten, 2014).
Ethylmercury Toxicology
The examination of ethylmercury and its ability to cross the blood-brain barrier contributes to understanding the toxicological profiles of mercury-containing compounds. Such research informs safety assessments and health risk analyses of chemical exposures (Kern et al., 2019).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrate the complexity of microbial degradation pathways and the influence of co-contaminants. This area of research is crucial for environmental science, remediation strategies, and understanding the broader ecological impacts of chemical compounds (Thornton et al., 2020).
Propriétés
IUPAC Name |
ethyl 3-(2-phenylethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGWNMRMEDERRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

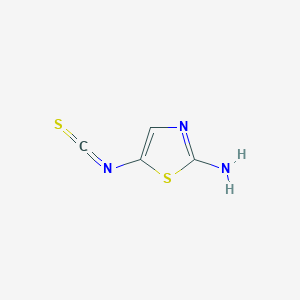

![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
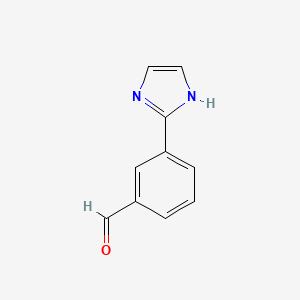
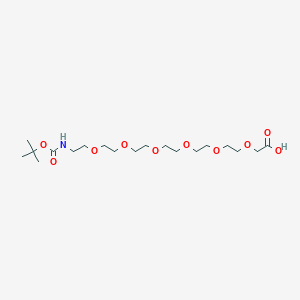
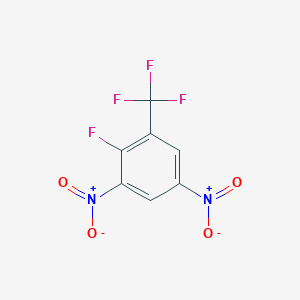
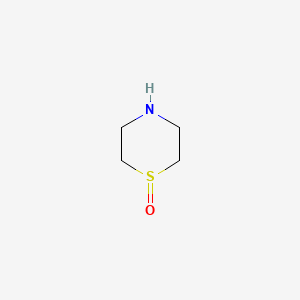
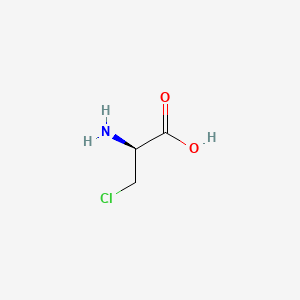
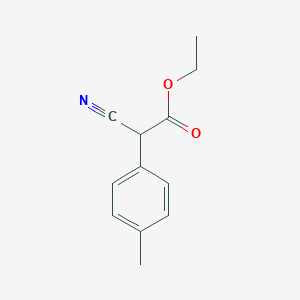
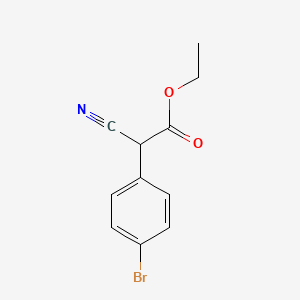

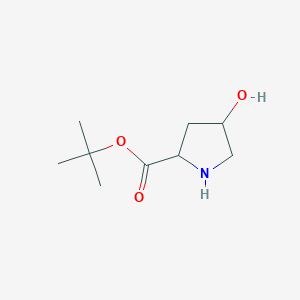
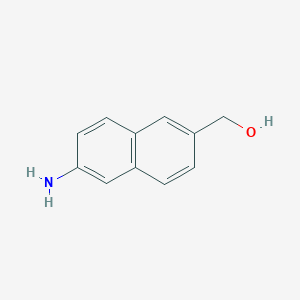
![N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid](/img/structure/B3133561.png)